molecular formula C25H26N6O2 B8522555 PI3K-IN-37 CAS No. 1257547-40-2

PI3K-IN-37

Cat. No. B8522555
Key on ui cas rn: 1257547-40-2
M. Wt: 442.5 g/mol
InChI Key: YWDAJLXJSLKKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476294B2

Procedure details

The title compound was synthesized in a similar manner as described for Example 1.1 using 8-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,3-dihydro-imidazo[4,5-c]quinolin-2-one (Intermediate A) and 3-isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine (Stage 84.1.1) to give the title compound as a white solid. (HPLC: tR 2.31 min (Method A); M+H=443 MS-ES; 1H-NMR (d6-DMSO, 400 MHz) 8.98 (s, 1H), 8.17-8.16 (m, 1H), 8.13-8.09 (m, 2H), 8.00-7.96 (m, 1H), 7.59-7.57 (m, 1H), 7.31-7.29 (m, 1H), 4.74 (hp, 1H), 3.89 (s, 3H), 3.58 (s, 3H), 2.36 (s, 3H), 1.97 (s, 3H), 1.35 (t, 6H))
Name
8-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,3-dihydro-imidazo[4,5-c]quinolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[N:8]=[CH:7][C:6]3[N:12]([CH3:23])[C:13](=[O:22])[N:14]([C:15]4[C:16]([CH3:21])=[N:17][N:18]([CH3:20])[CH:19]=4)[C:5]=3[C:4]=2[CH:3]=1.[CH:24]([O:27][C:28]1[C:29]([CH3:43])=[N:30][CH:31]=[C:32](B2OC(C)(C)C(C)(C)O2)[CH:33]=1)([CH3:26])[CH3:25]>>[CH3:20][N:18]1[CH:19]=[C:15]([N:14]2[C:5]3[C:4]4[CH:3]=[C:2]([C:32]5[CH:31]=[N:30][C:29]([CH3:43])=[C:28]([O:27][CH:24]([CH3:25])[CH3:26])[CH:33]=5)[CH:11]=[CH:10][C:9]=4[N:8]=[CH:7][C:6]=3[N:12]([CH3:23])[C:13]2=[O:22])[C:16]([CH3:21])=[N:17]1

Inputs

Step One
Name
8-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,3-dihydro-imidazo[4,5-c]quinolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C=3C(=NN(C3)C)C)=O)C
Step Two
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C=3C(=NN(C3)C)C)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C(=NC=C(C1)B1OC(C(O1)(C)C)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized in a similar manner

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(=C1)N1C(N(C=2C=NC=3C=CC(=CC3C21)C=2C=NC(=C(C2)OC(C)C)C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.